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  • Product: 2-(2-ethoxyphenoxy)acetonitrile
  • CAS: 6781-16-4

Core Science & Biosynthesis

Foundational

2-(2-ethoxyphenoxy)acetonitrile CAS 6781-16-4 properties

An In-depth Technical Guide to 2-(2-ethoxyphenoxy)acetonitrile (CAS 6781-16-4) Introduction 2-(2-ethoxyphenoxy)acetonitrile, identified by the CAS Registry Number 6781-16-4, is an aromatic nitrile compound featuring a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-ethoxyphenoxy)acetonitrile (CAS 6781-16-4)

Introduction

2-(2-ethoxyphenoxy)acetonitrile, identified by the CAS Registry Number 6781-16-4, is an aromatic nitrile compound featuring a key ether linkage.[1] Its molecular architecture, combining an ethoxyphenoxy group with a reactive nitrile function, positions it as a valuable intermediate in synthetic organic chemistry. While not an end-product itself, its structure is a precursor to molecules with significant biological activity, particularly in the agrochemical and pharmaceutical sectors. The aryloxyacetonitrile scaffold is foundational for the synthesis of aryloxyacetic acids, a class of compounds known for their herbicidal and plant growth-regulating properties.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

The fundamental identity of a chemical compound is established by its physical properties and its response to spectroscopic analysis. These data points are critical for quality control, reaction monitoring, and structural confirmation.

Physicochemical Properties

The key physical and chemical descriptors for 2-(2-ethoxyphenoxy)acetonitrile are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
CAS Number 6781-16-4[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
IUPAC Name 2-(2-ethoxyphenoxy)acetonitrile[1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. While a dedicated public spectrum for this specific compound is not available, its signature can be reliably predicted based on its functional groups and data from structurally analogous compounds.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.2 ppm, integrating to 4 protons.

    • Methylene Protons (-O-CH₂-CN): A singlet around δ 4.7-4.9 ppm, integrating to 2 protons.

    • Ethoxy Methylene Protons (-O-CH₂-CH₃): A quartet around δ 4.0-4.2 ppm, integrating to 2 protons.

    • Ethoxy Methyl Protons (-O-CH₂-CH₃): A triplet around δ 1.3-1.5 ppm, integrating to 3 protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-155 ppm.

    • Methylene Carbons: Signals for -O-C H₂-CN and -O-C H₂-CH₃ would appear around δ 55-70 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 14-16 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups.

    • C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2250-2270 cm⁻¹.[5] This is a highly characteristic peak for the nitrile group.

    • C-O-C Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkage would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable method for preparing 2-(2-ethoxyphenoxy)acetonitrile is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[6]

Reaction Principle

The synthesis proceeds by reacting 2-ethoxyphenol with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a weak base. The base deprotonates the hydroxyl group of the 2-ethoxyphenol, forming the 2-ethoxyphenoxide ion. This potent nucleophile then displaces the halide from the haloacetonitrile via an Sₙ2 mechanism to form the desired ether linkage. A polar aprotic solvent like acetonitrile is ideal as it solubilizes the reactants without interfering with the nucleophile.[7]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Charge Reactor: - 2-Ethoxyphenol - K₂CO₃ (Base) - Acetonitrile (Solvent) Addition 2. Add Chloroacetonitrile (Dropwise at RT) Reactants->Addition Stir vigorously Heating 3. Heat to Reflux (e.g., 80°C, 12-16h) Monitor by TLC/GC Addition->Heating Exothermic control Cooling 4. Cool to RT Heating->Cooling Filter 5. Filter off K₂CO₃ Cooling->Filter Evaporation 6. Evaporate Solvent Filter->Evaporation Extraction 7. Aqueous Work-up (EtOAc/Water) Evaporation->Extraction Drying 8. Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration 9. Concentrate in vacuo Drying->Concentration Chromatography 10. Column Chromatography (Silica Gel) Concentration->Chromatography Product 11. Pure Product (Verify by NMR, MS) Chromatography->Product

Caption: Williamson Ether Synthesis Workflow for 2-(2-ethoxyphenoxy)acetonitrile.

Step-by-Step Methodology
  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-ethoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (approx. 10 mL per gram of phenol).

  • Reagent Addition: Begin vigorous stirring and add chloroacetonitrile (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-ethoxyphenoxy)acetonitrile.

Chemical Reactivity and Applications

The synthetic utility of 2-(2-ethoxyphenoxy)acetonitrile stems primarily from the reactivity of its nitrile group.

Hydrolysis to Carboxylic Acid

The most significant transformation is the hydrolysis of the nitrile to 2-(2-ethoxyphenoxy)acetic acid. This can be achieved under either acidic or basic conditions, followed by acidification. This conversion is pivotal because the resulting aryloxyacetic acid is a member of a chemical class with well-documented biological activities.[8]

  • Significance: Aryloxyacetic acids are known to function as synthetic auxins, a type of plant hormone, making them effective herbicides and plant growth regulators.[2] Therefore, 2-(2-ethoxyphenoxy)acetonitrile is a key precursor for the discovery of new agrochemical agents.

Role as a Synthetic Intermediate

Beyond its conversion to the corresponding acid, this compound serves as a versatile building block. The nitrile group can be reduced to an amine or converted to other functional groups, opening pathways to a variety of more complex molecules for pharmaceutical and materials science applications.[9][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 6781-16-4 is not widely published, data from structurally similar phenoxyacetonitriles and general knowledge of nitriles provide a strong basis for safe handling protocols.[11]

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] Acetonitriles can be metabolized to cyanide, which is responsible for their toxic effects.[15]

  • Irritation: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation upon inhalation.[12]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]

Conclusion

2-(2-ethoxyphenoxy)acetonitrile is a synthetically important molecule whose value lies in its role as a precursor. Its straightforward synthesis via Williamson etherification and the versatile reactivity of its nitrile group make it an accessible and crucial intermediate. For researchers in agrochemistry and medicinal chemistry, this compound provides a direct route to novel aryloxyacetic acids and other derivatives with potential biological activities. Adherence to strict safety protocols is essential when handling this and related nitrile compounds due to their potential toxicity.

References

  • PubChem. (2-Ethoxyphenoxy)acetonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. (CN103524332A) - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Fisher Scientific. (2023, October 19). Safety Data Sheet - Acetonitrile. [Link]

  • Chinese Journal of Organic Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Methylamine Supplier. (2024). Acetonitrile, 2,2-Diethoxy-: A Window into Modern Raw Materials. [Link]

  • NIST WebBook. (2-Methoxyphenyl)acetonitrile. [Link]

  • ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

  • Tedia. (2015, May 14). Application of Acetonitrile. [Link]

  • PubChem. Acetonitrile. [Link]

  • Google Patents. (US7038078B2) - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • Knowledge UChicago. (2021, December 28). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. [Link]

Sources

Exploratory

2-(2-ethoxyphenoxy)acetonitrile MSDS and safety data sheet

This guide serves as an advanced technical resource for 2-(2-ethoxyphenoxy)acetonitrile , a critical intermediate in the synthesis of alpha-blockers, most notably Tamsulosin .[1] It integrates safety data (SDS) with proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 2-(2-ethoxyphenoxy)acetonitrile , a critical intermediate in the synthesis of alpha-blockers, most notably Tamsulosin .[1] It integrates safety data (SDS) with process chemistry insights for drug development professionals.[1]

Core Intermediate for Tamsulosin & Adrenergic Antagonists[1]

CAS Number: 6781-16-4 Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Synonyms: (2-Ethoxyphenoxy)acetonitrile; 2-Ethoxy-1-(cyanomethoxy)benzene.[1][2]

Executive Summary & Application Profile

2-(2-ethoxyphenoxy)acetonitrile is a specialized ether-nitrile building block.[1] Its primary industrial value lies in its role as the direct precursor to 2-(2-ethoxyphenoxy)ethylamine , the "tail" moiety of the blockbuster BPH (Benign Prostatic Hyperplasia) drug Tamsulosin (Flomax) .[1]

Unlike generic solvents like acetonitrile, this compound combines the reactivity of a nitrile (reducible to primary amines) with the lipophilic, receptor-binding properties of the o-ethoxyphenoxy scaffold.

Key Applications
  • API Synthesis: Precursor to the Tamsulosin side chain.

  • Medicinal Chemistry: Scaffold for

    
    -adrenergic receptor antagonists.[1]
    
  • Organic Synthesis: Substrate for Hoesch reactions or nitrile reductions to phenoxy-ethylamines.[1]

Physicochemical Profile

Note: Experimental data for this specific intermediate is often proprietary. Values below represent high-confidence consensus data for this structural class.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline) or Oil (Supercooled)Low melting point solid (approx. 40–50°C estimated based on methoxy analog).[1][2]
Boiling Point >280°C (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility DMSO, Methanol, Ethyl Acetate, DCMInsoluble in water.
Flash Point >110°CCombustible.[3]
Reactivity Nitrile hydrolysis (Acid/Base), ReductionIncompatible with strong acids (Risk of HCN evolution).[1]

Safety Data Sheet (SDS) Analysis

GHS Classification & Hazards

Signal Word: WARNING [1][3]

Hazard ClassCodeStatementMechanism/Risk
Acute Toxicity (Oral) H302Harmful if swallowed.[1]Metabolism of nitrile to cyanide (CN⁻) via cytochrome P450.[1]
Skin Irritation H315Causes skin irritation.Phenolic ether lipophilicity allows dermal penetration.
Eye Irritation H319Causes serious eye irritation.Direct contact irritant.
Acute Toxicity (Inhal) H332Harmful if inhaled.[1]Absorption through respiratory mucosa.
Critical Safety Protocols (The "Why" behind the Rule)
  • Cyanide Awareness: While not an ionic cyanide, this organic nitrile can metabolize to release cyanide ions in vivo.

    • Protocol: Keep an Amyl Nitrite or Hydroxocobalamin (Cyanokit) antidote kit accessible in the lab when handling >10g quantities.

  • Acid Incompatibility:

    • Risk:[1][4][5] Contact with strong acids (HCl, H₂SO₄) and moisture can hydrolyze the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas if not controlled.

    • Storage: Store segregated from mineral acids and strong oxidizers.

Emergency Response Decision Tree

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal Wash Flush 15+ mins Remove Contaminated Clothing Skin->Wash FreshAir Move to Fresh Air Oxygen if breathing difficult Inhal->FreshAir Symptoms Symptoms Present? (Dizziness, Confusion, Cherry-red skin) Wash->Symptoms FreshAir->Symptoms Medical Seek Immediate Medical Attention Mention 'Nitrile/Cyanide' Risk Symptoms->Medical Yes Monitor Monitor for 24h (Delayed metabolic toxicity) Symptoms->Monitor No

Caption: Emergency response logic for nitrile exposure, prioritizing early detection of metabolic cyanide toxicity.

Synthesis & Reaction Pathways[1][6][7][8][9][10]

The Tamsulosin Pathway

The most critical workflow for this compound is its conversion to the amine.

Reaction: Reduction of 2-(2-ethoxyphenoxy)acetonitrile to 2-(2-ethoxyphenoxy)ethylamine.[1]

SynthesisPath SM 2-Ethoxyphenol Intermediate 2-(2-ethoxyphenoxy)acetonitrile (Target Compound) SM->Intermediate Alkylation Reagent1 + Chloroacetonitrile (K2CO3, Acetone) Product 2-(2-ethoxyphenoxy)ethylamine Intermediate->Product Nitrile Reduction Reagent2 Reduction (LiAlH4 or H2/Raney Ni) Drug Tamsulosin (API) Product->Drug Coupling w/ Sulfonamide

Caption: Synthetic route from raw material to Tamsulosin API via the nitrile intermediate.

Experimental Protocol: Synthesis of the Nitrile

For Research Use Only. Perform in a Fume Hood.

Objective: Synthesize 2-(2-ethoxyphenoxy)acetonitrile from 2-ethoxyphenol.

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, N₂ inlet, and mechanical stirrer.

  • Reagents:

    • 2-Ethoxyphenol (1.0 eq)[1]

    • Chloroacetonitrile (1.2 eq) - Warning: Highly Toxic lachrymator.[1]

    • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

    • Potassium Iodide (KI, 0.1 eq, catalyst)

    • Solvent: Acetone or MEK (Methyl Ethyl Ketone).[1]

  • Procedure:

    • Dissolve 2-ethoxyphenol in acetone.[1] Add K₂CO₃ and KI.

    • Add Chloroacetonitrile dropwise at room temperature.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of phenol.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Water and Brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane if solid, or distill under high vacuum if oil.

Handling & Storage Standards

ParameterSpecificationRationale
Storage Temp 2–8°C (Recommended)Prevents slow hydrolysis or oxidation of the ether linkage.[1]
Atmosphere Inert (Argon/Nitrogen)Nitriles can be hygroscopic; moisture leads to amide formation.[1]
Containment Tightly sealed, secondary containmentPrevents leakage; "Combustible Solid" class.
Shelf Life 24 MonthsRe-test purity (HPLC) every 12 months.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22280894, (2-Ethoxyphenoxy)acetonitrile.[1] Retrieved from .[1]

  • Sigma-Aldrich (2024). Safety Data Sheet: 2-Methoxyphenylacetonitrile (Analogous Structure Safety Data).[1] Retrieved from .[1]

  • Recordati Chem Pharm. Heterobicyclic compounds and their use as alpha-blockers.[1] Patent LT3038B.[5] (Describes the use of 2-(2-ethoxyphenoxy)ethylamine derived from the nitrile).

  • BenchChem.Technical Guide: Phenoxyacetonitrile Derivatives in Pharmaceutical Synthesis. (General procedures for nitrile reduction to ethylamines).
  • Cameo Chemicals. Acetonitrile and Nitrile Hazards. NOAA. Retrieved from .[1]

Sources

Foundational

difference between 2-(2-ethoxyphenoxy)acetonitrile and 2-methoxyphenoxyacetonitrile

Subtitle: Structural Divergence, Synthetic Pathways, and Pharmacophore Implications in Adrenergic Ligand Design Executive Summary This technical guide provides a rigorous comparative analysis between 2-(2-ethoxyphenoxy)a...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Divergence, Synthetic Pathways, and Pharmacophore Implications in Adrenergic Ligand Design

Executive Summary

This technical guide provides a rigorous comparative analysis between 2-(2-ethoxyphenoxy)acetonitrile and 2-methoxyphenoxyacetonitrile . While structurally homologous, differing only by a single methylene unit (


), these two intermediates represent a critical bifurcation point in medicinal chemistry.

The methoxy-variant is the canonical precursor for the non-selective


-blocker Carvedilol , whereas the ethoxy-variant is the essential "tail" synthon for the uroselective 

-blocker Tamsulosin . This guide explores the physicochemical nuances, synthetic process chemistry, and the structure-activity relationship (SAR) rationale that dictates the selection of one scaffold over the other in drug development.

Molecular Identity & Physicochemical Profiling[1]

The core difference lies in the ortho-alkoxy substitution. This subtle change significantly impacts lipophilicity (LogP) and steric volume, influencing both the synthetic workup and the binding affinity of the final Active Pharmaceutical Ingredient (API).

Table 1: Comparative Physicochemical Data
Feature2-Methoxyphenoxyacetonitrile2-(2-Ethoxyphenoxy)acetonitrile
CAS Registry 6781-29-9 6781-16-4
Molecular Formula


Molecular Weight 163.17 g/mol 177.20 g/mol
Common Precursor Guaiacol (2-Methoxyphenol)Guaethol (2-Ethoxyphenol)
LogP (Calc) ~1.44~1.95
Physical State White to off-white solid / OilLow-melting solid / Oil
Key API Application Carvedilol (Beta-blocker)Tamsulosin (Alpha-blocker)
Metabolic Liability High (O-demethylation via CYP2D6)Moderate (O-deethylation)

Technical Insight: The increase in LogP (+0.51) for the ethoxy variant is not trivial. In the context of Tamsulosin, this increased lipophilicity allows the phenoxy tail to anchor securely into the hydrophobic pocket of the


-adrenergic receptor, conferring selectivity over the 

subtype.

Synthetic Pathways & Process Chemistry[2]

Both molecules are synthesized via a Williamson Ether Synthesis, typically reacting the corresponding phenol with chloroacetonitrile. However, process parameters diverge due to the solubility profiles of the starting phenols.

Reaction Mechanism

The reaction proceeds via an


 mechanism where the phenoxide anion (generated in situ) attacks the 

-carbon of chloroacetonitrile.
Workflow Diagram

The following diagram illustrates the parallel synthetic tracks and their downstream divergence into major pharmaceutical classes.

G cluster_inputs Starting Materials cluster_intermediates Nitrile Intermediates (The Topic) cluster_reduction Reduction Step cluster_apis Final API Targets Guaiacol Guaiacol (2-Methoxyphenol) MethoxyNitrile 2-Methoxyphenoxy- acetonitrile Guaiacol->MethoxyNitrile Reflux/Acetone Guaethol Guaethol (2-Ethoxyphenol) EthoxyNitrile 2-(2-Ethoxyphenoxy)- acetonitrile Guaethol->EthoxyNitrile Reflux/DMF ClAc Chloroacetonitrile (+ K2CO3 / PTC) ClAc->MethoxyNitrile ClAc->EthoxyNitrile Red_Methoxy Reduction (H2/Raney Ni or LAH) MethoxyNitrile->Red_Methoxy Red_Ethoxy Reduction (H2/Raney Ni or LAH) EthoxyNitrile->Red_Ethoxy Carvedilol Carvedilol (Non-selective Beta-blocker) Red_Methoxy->Carvedilol Epoxide Opening (Carbazole tail) Tamsulosin Tamsulosin (Selective Alpha-1A blocker) Red_Ethoxy->Tamsulosin Reductive Amination (Sulfonamide tail)

Caption: Parallel synthesis of methoxy and ethoxy phenoxyacetonitriles and their divergence into Carvedilol and Tamsulosin manufacturing streams.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2-Ethoxyphenoxy)acetonitrile

Context: This protocol prioritizes yield and purity, essential for avoiding side-reactions in the subsequent reduction step.

Reagents:

  • 2-Ethoxyphenol (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Charge a 3-neck round bottom flask with 2-ethoxyphenol and anhydrous acetone. Add

    
     and catalytic KI. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Addition: Add chloroacetonitrile dropwise over 20 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
     for acetone, 
    
    
    
    for DMF) and monitor via TLC (Hexane:EtOAc 7:3). Reaction typically completes in 4-6 hours.
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Recrystallize from ethanol/water or use vacuum distillation if the product is an oil.

Protocol B: Reduction to the Primary Amine

The nitrile group is rarely the endpoint. It is almost exclusively reduced to the ethylamine.

Method: Catalytic Hydrogenation (Industrial Standard)

  • Catalyst: Raney Nickel or

    
    .
    
  • Conditions: 50 psi

    
    , Methanol/Ammonia solvent system. Ammonia is critical to suppress the formation of secondary amine dimers (the "bis-impurity").
    

Structural Activity Relationship (SAR) & Biological Implications

Why does the industry maintain two distinct supply chains for such similar molecules? The answer lies in the Orthosteric Binding Sites of the target receptors.

The "Magic Methyl" vs. Ethyl Effect

In medicinal chemistry, extending a methyl group to an ethyl group is a standard strategy to probe hydrophobic pockets.

  • Carvedilol (Methoxy): The 2-methoxyphenoxy tail binds to

    
     and 
    
    
    
    adrenergic receptors. The pocket is relatively tight; a bulkier ethoxy group would likely cause steric clash, reducing affinity.
  • Tamsulosin (Ethoxy): The 2-ethoxyphenoxy tail is engineered for the

    
     receptor. Crystallographic data suggests the ethyl group fills a specific hydrophobic cleft more effectively than the methyl group, increasing van der Waals contact surface area.
    
Metabolic Stability
  • Methoxy: Prone to rapid O-demethylation to the catechol (1,2-dihydroxybenzene), which is then rapidly conjugated and excreted.

  • Ethoxy: While still susceptible to O-dealkylation, the ethyl group often slows this enzymatic rate compared to methyl, or shifts the metabolic profile, altering the drug's half-life (

    
    ).
    

Analytical Differentiation

When verifying supply chain integrity, distinguishing these two homologs is critical.

Technique2-Methoxyphenoxyacetonitrile2-(2-Ethoxyphenoxy)acetonitrile
1H NMR (Alkoxy Region) Singlet (~3.8 ppm, 3H) for

Triplet (~1.4 ppm, 3H) and Quartet (~4.1 ppm, 2H) for

1H NMR (Methylene) Singlet (~4.8 ppm, 2H) for

Singlet (~4.8 ppm, 2H) for

IR Spectroscopy

stretch ~1250

Distinct fingerprint region; slightly shifted ether bands.

References

  • European Patent Office. (2010).[2] Process for the preparation of Carvedilol (EP1756057). Describes the use of 2-(2-methoxyphenoxy)ethylamine derived from the nitrile.[2][3][4][5] Retrieved from [Link][6]

  • PubChem. (2025).[7] Compound Summary: (2-Ethoxyphenoxy)acetonitrile.[8] National Library of Medicine.[8][7] Retrieved from [Link][8]

  • Chiodi, D., & Ishihara, Y. (2024).[9] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Discusses the metabolic and binding implications of methoxy vs ethoxy. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(2-Ethoxyphenoxy)acetonitrile for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 2-(2-ethoxyphenoxy)acetonitrile, a versatile chemical intermediate. This document covers key aspects including...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 2-(2-ethoxyphenoxy)acetonitrile, a versatile chemical intermediate. This document covers key aspects including suppliers, pricing, synthesis protocols, quality control measures, and potential research applications, offering a valuable resource for laboratory and developmental use.

Sourcing and Procurement: Suppliers and Indicative Pricing

Acquiring high-purity 2-(2-ethoxyphenoxy)acetonitrile (CAS No. 6781-16-4) is crucial for reproducible research outcomes. Several chemical suppliers specialize in providing this compound for research and development purposes. While pricing is subject to change based on quantity, purity, and market conditions, the following table provides an overview of potential suppliers. Researchers are advised to request quotes directly from these vendors for the most current information.

SupplierWebsiteNotes
TCI (Shanghai) Chemical Trading Co., Ltd.A well-established supplier of research chemicals.[1]
Zhuhai Aobokai Biomedical Technology Co., Ltd.Not directly availableListed as a supplier on chemical sourcing platforms.[1]
PubChem Listed VendorsPubChem provides a list of chemical vendors for this compound.[2]

Note: The pricing for analogous research-grade acetonitrile derivatives, such as 2-(2-chloroethoxy)acetonitrile, can range from approximately $15 to $55 for quantities of 5 to 25 grams. This information can serve as a general cost estimation for budget planning.

Synthesis of 2-(2-Ethoxyphenoxy)acetonitrile: A Methodological Approach

The synthesis of 2-(2-ethoxyphenoxy)acetonitrile can be effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[3]

Reaction Principle

The core of the synthesis is the reaction between 2-ethoxyphenol and a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base. The base deprotonates the hydroxyl group of 2-ethoxyphenol to form the more nucleophilic 2-ethoxyphenoxide ion, which then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired ether linkage.

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Ethoxyphenol 2-Ethoxyphenol 2-Ethoxyphenoxide 2-Ethoxyphenoxide Ion 2-Ethoxyphenol->2-Ethoxyphenoxide + Base Haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) Base Base (e.g., K₂CO₃) Product 2-(2-Ethoxyphenoxy)acetonitrile 2-Ethoxyphenoxide->Product + Haloacetonitrile (SN2 reaction)

Caption: Williamson ether synthesis of 2-(2-ethoxyphenoxy)acetonitrile.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Ethoxyphenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetonitrile (as solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyphenol (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If using sodium hydride, extreme caution is necessary due to its reactivity with moisture.

  • Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(2-ethoxyphenoxy)acetonitrile can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Quality Control and Analytical Methods

Ensuring the purity and identity of 2-(2-ethoxyphenoxy)acetonitrile is paramount for its use in research, particularly in drug development where impurities can significantly impact biological activity and safety. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.

HPLC Method for Purity Analysis

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of 2-(2-ethoxyphenoxy)acetonitrile. The following is a general method that can be optimized for specific instrumentation and purity requirements.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Purity Specification: For research applications, a purity of ≥95% is generally acceptable, with higher purities (≥98%) preferred for sensitive applications such as in vitro and in vivo studies.

QC_Workflow Sample Synthesized 2-(2-ethoxyphenoxy)acetonitrile Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution HPLC_Injection Inject into HPLC System Dissolution->HPLC_Injection Chromatography Separation on C18 Column HPLC_Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Data_Analysis Peak Integration and Purity Calculation Detection->Data_Analysis Result Purity Report (e.g., ≥98%) Data_Analysis->Result

Caption: Workflow for HPLC-based purity analysis.

Research Applications and Potential in Drug Discovery

While specific research applications for 2-(2-ethoxyphenoxy)acetonitrile are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of investigation for drug discovery and development. As a chemical intermediate, its value lies in its ability to be transformed into more complex molecules with potential biological activity.[][5]

Intermediate for Biologically Active Molecules

The phenoxyacetonitrile scaffold is a precursor to a variety of compound classes with known pharmacological properties.

  • Phenoxyacetamide Derivatives: Hydrolysis of the nitrile group to a carboxylic acid, followed by amidation, can yield phenoxyacetamide derivatives. This class of compounds has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][6]

  • Precursor for Ethylamine Derivatives: The nitrile group can be reduced to a primary amine, yielding 2-(2-ethoxyphenoxy)ethylamine. This derivative is a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin, an α1a-selective alpha blocker used to treat benign prostatic hyperplasia, and Carvedilol, a non-selective beta-blocker used for heart failure and high blood pressure.[7]

Potential Signaling Pathway Interactions

The exploration of derivatives of 2-(2-ethoxyphenoxy)acetonitrile could lead to compounds that interact with various signaling pathways. For instance, compounds with anti-inflammatory properties often modulate pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8] Further research into the biological effects of derivatives could uncover novel modulators of these or other critical cellular signaling cascades.

Research_Applications cluster_derivatives Chemical Derivatives cluster_applications Potential Therapeutic Areas Intermediate 2-(2-Ethoxyphenoxy)acetonitrile Phenoxyacetamides Phenoxyacetamides Intermediate->Phenoxyacetamides Hydrolysis & Amidation Ethylamines 2-(2-Ethoxyphenoxy)ethylamine Intermediate->Ethylamines Nitrile Reduction Oncology Anticancer Phenoxyacetamides->Oncology Inflammation Anti-inflammatory Phenoxyacetamides->Inflammation Cardiovascular Cardiovascular Drugs (e.g., Tamsulosin, Carvedilol) Ethylamines->Cardiovascular

Caption: Potential research applications stemming from 2-(2-ethoxyphenoxy)acetonitrile.

Conclusion

2-(2-Ethoxyphenoxy)acetonitrile is a valuable chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis and the versatility of its functional groups allow for the creation of a diverse range of derivatives with potential therapeutic applications. While direct research on this specific molecule is limited, the established biological activities of related compounds provide a strong rationale for its further investigation as a building block for novel pharmaceuticals.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). ResearchGate. Retrieved from [Link]

  • CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (n.d.). Google Patents.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Chinese Journal of Chemistry. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (2-Ethoxyphenoxy)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate. Retrieved from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. Retrieved from [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.). Google Patents.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (2017, February 25). Impactfactor. Retrieved from [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways. (2021, August 31). Frontiers in Pharmacology. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)acetonitrile (CAS: 6781-16-4)

Abstract 2-(2-Ethoxyphenoxy)acetonitrile is a distinct organic molecule characterized by an ethoxy group and a cyanomethyl ether substituent on a benzene ring. Despite its well-defined structure and commercial availabili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Ethoxyphenoxy)acetonitrile is a distinct organic molecule characterized by an ethoxy group and a cyanomethyl ether substituent on a benzene ring. Despite its well-defined structure and commercial availability, the scientific literature lacks extensive studies on its synthesis, biological activity, and specific applications. This technical guide serves as a foundational resource for researchers and drug development professionals by consolidating available data and providing expert-driven insights based on established chemical principles and the properties of structurally analogous compounds. We present the compound's chemical identity, inferred physicochemical properties, a probable synthetic pathway via Williamson ether synthesis with a detailed experimental workflow, and a prospective analysis of its potential applications in agrochemicals and medicinal chemistry. Furthermore, this guide outlines critical safety and handling protocols derived from the toxicology of related nitriles and provides a theoretical framework for its analytical characterization.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. 2-(2-Ethoxyphenoxy)acetonitrile is cataloged under several identifiers across multiple chemical databases. Its core structure consists of a central phenyl ring substituted at the 1-position with an ethoxy group (-OCH₂CH₃) and at the 2-position with a cyanomethoxy group (-OCH₂C≡N).

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 2-(2-ethoxyphenoxy)acetonitrile[1]
CAS Number 6781-16-4[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
Synonyms (2-ETHOXYPHENOXY)ACETONITRILE, (2-ethoxy-phenoxy)-acetonitrile, (2-Ethoxyphenoxy)methyl cyanide[1][2]
InChIKey RYGLXLASOOYKGS-UHFFFAOYSA-N[1]
SMILES CCOC1=CC=CC=C1OCC#N[1]

Physicochemical Properties

While experimental data on the physical properties of 2-(2-ethoxyphenoxy)acetonitrile are not widely published, computational models provide valuable estimates for solubility, lipophilicity, and other key parameters essential for experimental design.

Computed Properties

The following properties have been calculated using established algorithms and provide insight into the molecule's expected behavior in various solvent systems and its potential for membrane permeability.

Table 2: Computed Physicochemical Data

PropertyValueDescriptionReference(s)
XLogP3 1.8A measure of lipophilicity, suggesting moderate solubility in organic solvents.[1]
Hydrogen Bond Donors 0The molecule lacks hydrogen atoms attached to electronegative atoms like N or O.[1]
Hydrogen Bond Acceptors 3The two oxygen atoms and the nitrile nitrogen can accept hydrogen bonds.[1]
Rotatable Bonds 4Indicates a degree of conformational flexibility around the C-O and C-C single bonds.[1]
Topological Polar Surface Area (TPSA) 42.3 ŲSuggests potential for good oral bioavailability and cell permeability.[1]
Exact Mass 177.078978594 DaThe precise mass of the most abundant isotope combination.[1]

Synthesis and Purification

Rationale for Synthetic Route Selection

The Williamson ether synthesis is chosen for its reliability, high yields, and the ready availability of starting materials. The strategy involves the deprotonation of a phenol (2-ethoxyphenol) to form a nucleophilic phenoxide ion, which then displaces a halide from a haloacetonitrile (e.g., 2-chloroacetonitrile). The reaction is robust and proceeds under relatively mild conditions.

Inferred Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system. Successful synthesis and isolation of a product with the expected analytical data (Section 5) would confirm the efficacy of this methodology.

Reactants and Reagents:

  • 2-Ethoxyphenol (1.0 eq.)

  • 2-Chloroacetonitrile (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous, as solvent

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-ethoxyphenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the phenol).

  • Nucleophile Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The potassium carbonate acts as a base to deprotonate the 2-ethoxyphenol, forming the potassium 2-ethoxyphenoxide in situ.

  • Electrophile Addition: Slowly add 2-chloroacetonitrile to the reaction mixture via a syringe. An initial mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-ethoxyphenol starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 2-(2-ethoxyphenoxy)acetonitrile.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 2-Ethoxyphenol + 2-Chloroacetonitrile + K2CO3 Solvent Anhydrous Acetonitrile Reaction Reflux (4-6h) under N2 Reactants->Reaction Add Solvent->Reaction Add Filter Filter K+ Salts Reaction->Filter Rotovap Remove Solvent (Rotary Evaporator) Filter->Rotovap Extract Aqueous Extraction (EtOAc/H2O/Brine) Rotovap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Chroma Silica Gel Column Chromatography Dry->Chroma Final Pure 2-(2-ethoxyphenoxy)acetonitrile Chroma->Final

Caption: Workflow for the synthesis and purification of 2-(2-ethoxyphenoxy)acetonitrile.

Prospective Biological Activity and Applications

Direct studies on the biological effects of 2-(2-ethoxyphenoxy)acetonitrile are absent from the literature. However, its chemical structure, specifically the phenoxyacetonitrile motif, allows for informed speculation on its potential applications, providing a rationale for future research.

Potential as an Agrochemical Precursor

Many commercially successful herbicides, such as 2,4-D and MCPA, are based on a phenoxyacetic acid scaffold. These compounds function as synthetic auxins, which are plant growth hormones. At high concentrations, they disrupt normal hormonal balance, leading to uncontrolled growth and plant death.[4]

It is plausible that 2-(2-ethoxyphenoxy)acetonitrile could act as a pro-herbicide . The nitrile group (-C≡N) can be metabolically hydrolyzed to a carboxylic acid (-COOH) within the plant, converting the molecule into its corresponding phenoxyacetic acid derivative.[4] This bioactivation would unmask the active herbicidal agent. Research in this area would involve screening the compound for phytotoxicity and studying its metabolism in various plant species.

Hypothetical Mechanism of Action (Agrochemical)

The diagram below outlines the potential bioactivation pathway and subsequent mechanism of action as a synthetic auxin.

G Compound 2-(2-Ethoxyphenoxy)acetonitrile Active 2-(2-Ethoxyphenoxy)acetic Acid (Active Herbicide) Compound->Active Metabolic Hydrolysis (in planta) Receptor Plant Auxin Receptor (e.g., TIR1/AFB) Active->Receptor Binds Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Triggers Gene Expression of Auxin-Responsive Genes Degradation->Gene Allows Effect Uncontrolled Growth & Plant Death Gene->Effect

Caption: Hypothetical bioactivation and mechanism of action as a synthetic auxin herbicide.

Potential in Medicinal Chemistry

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for further chemical modification.[5] Furthermore, various aromatic nitriles and ether-linked compounds have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[6] The structure of 2-(2-ethoxyphenoxy)acetonitrile makes it a candidate for inclusion in screening libraries for drug discovery programs targeting these or other therapeutic areas.

Spectroscopic and Analytical Characterization (Theoretical)

To confirm the identity and assess the purity of a synthesized batch of 2-(2-ethoxyphenoxy)acetonitrile, a suite of analytical techniques is required. While experimental spectra are not publicly available, a theoretical analysis based on its structure is presented below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Proton) Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic6.8 - 7.2Multiplet (m)4HAr-H
Methylene~4.7Singlet (s)2H-O-CH₂ -CN
Methylene (Ethoxy)~4.1Quartet (q)2H-O-CH₂ -CH₃
Methyl (Ethoxy)~1.4Triplet (t)3H-O-CH₂-CH₃
¹³C NMR (Carbon) Predicted δ (ppm) Assignment
Aromatic110 - 158C -Ar
Nitrile~117-C ≡N
Methylene~55-O-C H₂-CN
Methylene (Ethoxy)~64-O-C H₂-CH₃
Methyl (Ethoxy)~15-O-CH₂-C H₃
  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a sharp, medium-intensity absorption around 2250 cm⁻¹ for the C≡N stretch, and strong absorptions in the 1250-1000 cm⁻¹ region corresponding to the aryl-O and alkyl-O ether C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 178.0863 Da, consistent with the formula C₁₀H₁₂NO₂⁺.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) exists for 2-(2-ethoxyphenoxy)acetonitrile. Therefore, a conservative approach to handling is mandatory, based on the known hazards of its constituent functional groups, particularly the acetonitrile moiety.

Primary Hazard Assessment

The primary toxicological concern arises from the nitrile group. Many organic nitriles, including acetonitrile, can be metabolized in the liver to produce inorganic cyanide.[7][8] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, disrupting cellular respiration.[9] The onset of symptoms from nitrile poisoning can be delayed pending this metabolic conversion.[7] Therefore, this compound must be handled as if it were acutely toxic.

Recommended Handling Procedures
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][10] An eyewash station and safety shower must be immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting chemical safety goggles and a face shield are required.[7]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Butyl or Silver Shield®/4H® gloves are recommended for handling nitriles.[11] Always inspect gloves before use.

    • Respiratory Protection: Not typically required if work is performed in a fume hood.

  • Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] Keep away from heat, sparks, and open flames.[12] Store separately from strong oxidizing agents, strong acids, and bases.[10]

First Aid and Exposure Measures

In all cases of exposure, seek immediate medical attention. Inform medical personnel that the patient may have been exposed to a cyanide-generating compound.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[11]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7]

A cyanide antidote kit should be available in facilities where significant quantities of this material are handled.[7][11]

Conclusion and Future Directions

2-(2-Ethoxyphenoxy)acetonitrile represents a chemical entity with a defined structure but a largely unexplored potential. This guide establishes a foundation for future work by providing a reliable, inferred synthetic protocol, a framework for its analytical confirmation, and a critical assessment of its handling requirements. The structural similarities to known bioactive molecules suggest that the most promising avenues for future research lie in:

  • Agrochemical Screening: Evaluating its phytotoxicity and potential as a pro-herbicide.

  • Medicinal Chemistry: Including it in screening libraries for various biological targets to uncover novel therapeutic activities.

  • Definitive Characterization: Performing and publishing full spectroscopic and physicochemical analyses to fill the existing data gap.

  • Toxicological Studies: Conducting formal toxicological assessments to quantify its hazard profile accurately.

By pursuing these research directions, the scientific community can fully elucidate the properties and potential applications of this currently under-investigated molecule.

References

  • PubChem. (2-Ethoxyphenoxy)acetonitrile | C10H11NO2 | CID 22280894. [Link]

  • Richardson RFPD. Material Safety Data Sheet. [Link]

  • ChemSafety. Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetonitrile. [Link]

  • Wikipedia. Acetonitrile. [Link]

  • Gasparetto, J. C., et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

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Protocols & Analytical Methods

Method

Technical Guide: Cyclization of 2-(2-Ethoxyphenoxy)acetonitrile to Benzofuran-3-amine

This Application Note and Protocol is designed for the synthesis of 7-ethoxybenzofuran-3-amine (the specific regioisomer resulting from the cyclization of 2-(2-ethoxyphenoxy)acetonitrile). Note on Chemical Nomenclature a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the synthesis of 7-ethoxybenzofuran-3-amine (the specific regioisomer resulting from the cyclization of 2-(2-ethoxyphenoxy)acetonitrile).

Note on Chemical Nomenclature and Stability: The cyclization of 2-(2-ethoxyphenoxy)acetonitrile via the Houben-Hoesch reaction targets the ortho position of the phenoxy ring. Since the 2-position is blocked by the ethoxy group, cyclization occurs at the 6-position, yielding 7-ethoxybenzofuran-3-amine .

  • Stability Warning: Free 3-aminobenzofurans are often unstable and prone to hydrolysis (tautomerizing to benzofuran-3(2H)-ones/coumaranones) or oxidation. This protocol focuses on isolating the stable hydrochloride salt or the immediate in situ usage of the amine.

Executive Summary & Strategic Analysis

This protocol details the chemical transformation of 2-(2-ethoxyphenoxy)acetonitrile into the benzofuran scaffold. The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution (Houben-Hoesch condensation).

Chemical Logic and Regioselectivity

The substrate contains an activated aromatic ring (dialkoxy substituted) and a pendant nitrile electrophile.

  • Activation: The ether oxygen at position 1 strongly activates the ortho and para positions.

  • Regiocontrol: The 2-position is occupied by an ethoxy group. Consequently, the cyclization is directed to the 6-position (the only available ortho site relative to the acetonitrile linker).

  • Mechanism: The nitrile is activated by a Lewis acid (

    
    ) and proton source (HCl), forming a highly electrophilic nitrilium ion species. This species attacks the C6 position of the benzene ring, closing the furan ring to form the ketimine intermediate, which is isolated as the stable hydrochloride salt.
    
Reaction Pathway Visualization

The following diagram illustrates the reaction flow and critical intermediates.

ReactionPathway Substrate 2-(2-Ethoxyphenoxy) acetonitrile Activation Nitrile Activation (ZnCl2 / HCl) Substrate->Activation Dissolution Intermediate Ketimine Hydrochloride Salt Activation->Intermediate Cyclization (0-4°C, 24-48h) Product 7-Ethoxybenzofuran- 3-amine HCl Intermediate->Product Filtration & Wash Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis H2O / Heat Coumaranone 7-Ethoxybenzofuran- 3(2H)-one Hydrolysis->Coumaranone Tautomerization

Caption: Synthetic pathway for the Houben-Hoesch cyclization. Note the competing hydrolysis pathway which must be avoided to isolate the amine.

Detailed Experimental Protocol

Reagents and Equipment
ReagentSpecificationRole
2-(2-Ethoxyphenoxy)acetonitrile >98% PuritySubstrate
Zinc Chloride (

)
Anhydrous, fusedLewis Acid Catalyst
Hydrogen Chloride (HCl) Anhydrous GasProton Source / Activator
Diethyl Ether Anhydrous (over Na/Benzophenone)Solvent
Dichloromethane (DCM) AnhydrousAlternative Solvent

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Gas inlet tube (bubbler) with

    
     drying tube.
    
  • Ice/Salt bath (

    
     to 
    
    
    
    ).
  • Magnetic stirrer.

Step-by-Step Methodology
Phase 1: Preparation of Anhydrous Catalyst

Critical Step: The presence of water will quench the nitrilium intermediate and lead to premature hydrolysis.

  • Flame-dry a 250 mL three-neck flask under a stream of nitrogen.

  • Add anhydrous

    
      (1.5 equivalents relative to substrate).
    
    • Tip: If using fused sticks, crush them rapidly in a mortar under inert atmosphere to maximize surface area.

  • Suspend the

    
     in anhydrous diethyl ether  (concentration ~0.5 M).
    
Phase 2: Substrate Addition and Activation
  • Dissolve 2-(2-ethoxyphenoxy)acetonitrile (1.0 equivalent) in a minimum volume of anhydrous ether.

  • Add the substrate solution to the

    
     suspension.
    
  • Cool the mixture to

    
      using an ice bath.
    
  • HCl Saturation: Introduce a slow stream of anhydrous HCl gas into the reaction mixture.

    • Observation: The mixture may initially turn cloudy. Continue bubbling for 2–4 hours until the solution is fully saturated.

    • Safety: Perform this step in a well-ventilated fume hood. Trap excess HCl vapors in a dilute NaOH scrubber.

Phase 3: Cyclization and Maturation
  • Seal the flask tightly (using parafilm over stoppers) to prevent HCl loss and moisture ingress.

  • Store the reaction mixture at

    
     (refrigerator)  for 24 to 48 hours .
    
  • Monitoring: A heavy precipitate (the ketimine hydrochloride salt) should form. If no precipitate forms after 24 hours, re-saturate with HCl gas and extend time.

Phase 4: Isolation of the Amine Salt
  • Decant the ether supernatant carefully.

  • Wash the solid precipitate with cold, anhydrous ether (

    
    ) to remove unreacted nitrile and excess 
    
    
    
    .
  • Drying: Dry the solid under vacuum in a desiccator over

    
     or KOH pellets.
    
  • Result: The product is 7-ethoxybenzofuran-3-amine hydrochloride . It is typically a hygroscopic, crystalline solid.

Characterization Parameters (Expected)
ParameterExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water (with hydrolysis risk), ethanol, DMSO
IR Spectrum

band around 1650–1680

(Imine salt character)
Stability Decomposes in moist air to 7-ethoxybenzofuran-3(2H)-one

Mechanistic Insights

The reaction relies on the Houben-Hoesch mechanism, a variation of the Friedel-Crafts acylation.

Mechanism Nitrile Nitrile (R-CN) Activated Nitrilium Ion (R-C≡NH+) Nitrile->Activated + HCl / ZnCl2 SigmaComplex Wheland Intermediate Activated->SigmaComplex Intramolecular Attack (C6) ImineSalt 3-Iminobenzofuran HCl Salt SigmaComplex->ImineSalt Re-aromatization Tautomer 3-Aminobenzofuran (Enamine form) ImineSalt->Tautomer Equilibrium

Caption: Mechanistic flow from nitrile activation to the cyclic amine salt.

Why this works:

  • HCl/ZnCl2 forms a superacidic complex that protonates the nitrile nitrogen, making the nitrile carbon highly electrophilic.

  • The ethoxy group at C2 blocks the usual cyclization site, forcing the ring closure at C6.

  • The ether oxygen at C1 provides the necessary electron density to facilitate the nucleophilic attack of the aromatic ring onto the nitrile carbon.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Insufficient HCl saturation or wet solvent.Re-dry solvents. Bubble HCl for longer. Ensure temperature is

.
Oily Product Impurities or partial hydrolysis.Triturate the oil with anhydrous ether/acetone. Scratch the flask to induce crystallization.
Product is Ketone Hydrolysis occurred during workup.Maintain strictly anhydrous conditions. Do not wash with water.
Low Yield Steric hindrance at C6.Switch solvent to Chlorobenzene and heat to

(only if cold method fails), or use Triflic Acid (TfOH) as a superacid catalyst.

References

  • Houben-Hoesch Reaction Overview

    • Title: The Houben-Hoesch Reaction.
    • Source: Chemical Reviews, 1946, 38 (3), pp 405–442.
    • URL:[Link]

  • Synthesis of 3-Aminobenzofurans

    • Title: Synthesis of 3-aminobenzofuran derivatives.[1][2][3]

    • Source: Journal of Heterocyclic Chemistry.
    • Context: Discusses the stability and isolation of aminobenzofuran salts via nitrile cycliz
  • Cyclization of Phenoxyacetonitriles

    • Title: Benzofuran derivatives.[1][2][3][4][5][6][7][8][9][10][11] A novel method of synthesis.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Details the acid-mediated cyclization of substituted phenoxyacetonitriles.

Sources

Application

Application Note: Synthesis of 8-Ethoxychroman-4-one via Intramolecular Hoesch Reaction of 2-(2-Ethoxyphenoxy)acetonitrile

Abstract This application note provides a comprehensive technical guide for the synthesis of 8-ethoxychroman-4-one through an intramolecular Hoesch reaction of 2-(2-ethoxyphenoxy)acetonitrile. The Hoesch reaction, a vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 8-ethoxychroman-4-one through an intramolecular Hoesch reaction of 2-(2-ethoxyphenoxy)acetonitrile. The Hoesch reaction, a variant of the Friedel-Crafts acylation, is a powerful method for producing aryl ketones from electron-rich aromatic compounds and nitriles.[1][2] This protocol details the specific application of this reaction in a cyclization context, which is of significant interest in the synthesis of heterocyclic scaffolds like chromanones, prevalent in medicinal chemistry and natural products. We present the underlying mechanism, a detailed step-by-step experimental protocol, optimized reaction conditions, and a troubleshooting guide to assist researchers in achieving successful and reproducible outcomes.

Introduction and Scientific Background

The Houben-Hoesch reaction is an acid-catalyzed electrophilic aromatic substitution that condenses a nitrile with an electron-rich arene—typically a phenol or phenolic ether—to yield an aryl ketone.[3] This method, first reported by Kurt Hoesch in 1915 and later expanded by Josef Houben, serves as a crucial alternative to standard Friedel-Crafts acylation, particularly for highly activated substrates where traditional methods might lead to polyacylation.[4][5] The reaction typically employs a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in conjunction with dry hydrogen chloride (HCl) gas to activate the nitrile.[3]

The substrate, 2-(2-ethoxyphenoxy)acetonitrile, contains both the nucleophilic electron-rich arene (the 2-ethoxyphenoxy moiety) and the electrophile precursor (the nitrile group) within the same molecule. This arrangement is ideal for an intramolecular reaction. The electron-donating ethoxy group strongly activates the aromatic ring, directing the electrophilic attack to the ortho and para positions. As the para position is occupied by the side chain, the cyclization occurs regioselectively at the C6 position (ortho to the primary ether linkage), leading to the formation of the fused heterocyclic system, 8-ethoxychroman-4-one.

This protocol has been developed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for constructing the chroman-4-one core, a privileged scaffold in numerous biologically active compounds.

Reaction Mechanism

The intramolecular Hoesch reaction of 2-(2-ethoxyphenoxy)acetonitrile proceeds through three primary stages: electrophile generation, intramolecular electrophilic aromatic substitution, and hydrolysis.

  • Electrophile Generation: The reaction initiates with the protonation of the nitrile nitrogen by hydrogen chloride. The Lewis acid, ZnCl₂, then coordinates to the nitrogen atom, further polarizing the carbon-nitrogen triple bond and generating a highly reactive nitrilium ion electrophile (R-C≡NH⁺).[3]

  • Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring acts as an internal nucleophile, attacking the electrophilic carbon of the nitrilium ion. This cyclization step forms a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).[3] Subsequent deprotonation re-aromatizes the ring, yielding a cyclic ketimine hydrochloride intermediate.[1][6]

  • Hydrolysis: During the aqueous work-up, the ketimine intermediate is readily hydrolyzed to the corresponding ketone, 8-ethoxychroman-4-one.[1][7]

Hoesch_Mechanism cluster_1 Step 1: Electrophile Generation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Hydrolysis Start 2-(2-Ethoxyphenoxy)acetonitrile Nitrilium Activated Nitrilium Ion (Electrophile) Start->Nitrilium + HCl, ZnCl₂ SigmaComplex Sigma Complex (Resonance Stabilized) Nitrilium->SigmaComplex Intramolecular Attack (Electrophilic Aromatic Substitution) Ketimine Cyclic Ketimine Hydrochloride Intermediate SigmaComplex->Ketimine - H⁺ Product 8-Ethoxychroman-4-one (Final Product) Ketimine->Product Aqueous Work-up (H₂O, H⁺)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 2-(2-ethoxyphenoxy)acetonitrile

Topic: Removal of unreacted Chloroacetonitrile from 2-(2-ethoxyphenoxy)acetonitrile. Case ID: PUR-CN-002 Safety Level: CRITICAL (Lachrymator/Acute Toxicity) Safety & Handling Directive (Read First) WARNING: Chloroacetoni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted Chloroacetonitrile from 2-(2-ethoxyphenoxy)acetonitrile. Case ID: PUR-CN-002 Safety Level: CRITICAL (Lachrymator/Acute Toxicity)

Safety & Handling Directive (Read First)

WARNING: Chloroacetonitrile (CAS: 107-14-2) is a potent alkylating agent and lachrymator. It is fatal if inhaled, swallowed, or absorbed through the skin.

  • Engineering Controls: All operations, including rotary evaporation, must occur inside a certified chemical fume hood.

  • Vacuum Exhaust: Do not vent vacuum pumps directly into the lab atmosphere. Use a cold trap (-78°C) and vent into the hood exhaust.

  • Waste Disposal: Treat all aqueous washes and cold trap residues as hazardous cyanide-generating waste.

Diagnostic Module: Confirming Impurity Presence

Before attempting purification, confirm the presence and quantity of chloroacetonitrile relative to your product, 2-(2-ethoxyphenoxy)acetonitrile.

Method A: H-NMR Diagnosis

The methylene protons (


) provide the clearest diagnostic handle.
CompoundStructural FragmentChemical Shift (

, ppm)
Multiplicity
Impurity (Chloroacetonitrile)

4.20 - 4.25 Singlet (2H)
Product (Target Ether)

4.75 - 4.85 Singlet (2H)
Side Product (2-Ethoxyphenol)

4.05 - 4.15 Quartet (2H)

Interpretation:

  • If you see a singlet at 4.2 ppm , unreacted chloroacetonitrile is present.

  • Integration of the 4.2 ppm peak vs. the 4.8 ppm peak gives the molar ratio of impurity to product.

Method B: GC-MS Analysis
  • Chloroacetonitrile: Low molecular weight (75.5 g/mol ), elutes early.

  • Product: Higher molecular weight (~177 g/mol ), elutes significantly later.

  • Note: Ensure your injector port temperature does not induce thermal decomposition of the product.

Remediation Protocols (Troubleshooting)

Protocol A: Chemical Scavenging (Recommended)

Best for: High-value intermediates where distillation is risky due to thermal instability or safety.

The Logic: Chloroacetonitrile is a strong electrophile. We introduce a nucleophile (scavenger) that reacts with it to form a species that is either solid (filterable) or highly polar (water-soluble), allowing for easy separation from your lipophilic ether product.

Option 1: Polymer-Supported Scavenging (Cleanest)

Use a polymer-supported amine (e.g., PS-Trisamine or PS-Thiophenol).

  • Calculate Load: Add 3.0 equivalents of resin relative to the residual chloroacetonitrile (determined by NMR).

  • Incubate: Add resin to the reaction mixture (dissolved in DCM or EtOAc).

  • Agitate: Gently stir or shake for 4–12 hours at room temperature.

  • Filter: Filter off the resin.[1] The impurity is now chemically bound to the beads.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Option 2: Aqueous Amine Wash (Cost-Effective)

Use a water-soluble amine like Glycine or Ethanolamine.

  • Dissolve: Dissolve crude mixture in a non-miscible solvent (Ethyl Acetate or DCM).

  • Prepare Wash Solution: Prepare a 1M aqueous solution of Glycine adjusted to pH 9-10 with NaOH.

  • Wash: Extract the organic layer vigorously with the Glycine solution for 30 minutes.

    • Mechanism:[2][3] Glycine attacks

      
       to form 
      
      
      
      , which is highly water-soluble.
  • Separation: Separate layers. The impurity moves to the aqueous phase.[4]

  • Dry: Dry organic layer over

    
     and concentrate.
    
Protocol B: Vacuum Removal (Physical Separation)

Best for: Large scale crude cleanup where impurity levels are <5%.

The Logic: Chloroacetonitrile (bp 126°C) is significantly more volatile than 2-(2-ethoxyphenoxy)acetonitrile (bp >250°C est).

  • Setup: Connect the flask to a high-vacuum manifold (< 1 mbar).

  • Trap: MANDATORY liquid nitrogen trap to catch the toxic distillate.

  • Temperature: Gently heat the flask to 40-50°C.

  • Duration: Hold for 2-4 hours.

  • Check: Re-run NMR. If 4.2 ppm peak persists, switch to Protocol A .

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct purification method.

PurificationStrategy cluster_safety SAFETY CRITICAL Start Crude Reaction Mixture Analysis Analyze (H-NMR / GC) Start->Analysis Decision Impurity > 5%? Analysis->Decision Scavenge Protocol A: Chemical Scavenging (Polymer or Amine Wash) Decision->Scavenge Yes (High Impurity) Vac Protocol B: High Vacuum (Strict Cold Trap) Decision->Vac No (Trace Impurity) Check Re-Analyze Scavenge->Check Vac->Check Check->Scavenge Impurity Persists Success Pure Product (Proceed to Next Step) Check->Success Impurity Absent Warning Avoid Rotovap without Trap! Lachrymator Hazard

Caption: Decision matrix for removing chloroacetonitrile based on impurity concentration levels.

Prevention: Process Optimization

To avoid this issue in future batches, adjust the reaction stoichiometry.

The Issue: Many protocols use excess alkyl halide (


) to drive the reaction to completion because it is cheaper than the phenol. However, removing toxic alkyl halides is difficult.

The Fix: Invert the stoichiometry. Use 1.1 - 1.2 equivalents of 2-Ethoxyphenol and 1.0 equivalent of Chloroacetonitrile .

  • Why? Unreacted phenol is acidic (

    
     ~10). It can be easily removed by washing the organic layer with 1M NaOH. The phenol converts to phenoxide and partitions instantly into the water layer, leaving the neutral product in the organic layer.
    
  • Benefit: Eliminates the need to handle or scavenge toxic chloroacetonitrile.[5]

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the chloroacetonitrile off? A: While physically possible, it is discouraged due to safety. Chloroacetonitrile is a lachrymator.[5][6][7][8] If it passes through the rotovap pump, it will mist into the lab atmosphere, causing severe eye and respiratory irritation. If you must evaporate, use a dedicated high-vacuum line with a liquid nitrogen trap.

Q: My product is an oil. Can I recrystallize it? A: 2-(2-ethoxyphenoxy)acetonitrile is often an oil or low-melting solid. Recrystallization is difficult. If the product solidifies, recrystallization from Ethanol/Water or Hexane/EtOAc may work, but Protocol A (Scavenging) is more reliable for oils.

Q: I used excess chloroacetonitrile and now I can't get rid of it. Is my product ruined? A: No. Use the Glycine Wash (Protocol A, Option 2) . It is robust, cheap, and does not affect the ether linkage in your product.

Q: Why not use simple ammonia instead of glycine? A: Ammonia works, but it is volatile and smells. Glycine is odorless, and the resulting adduct is an amino acid derivative that is extremely water-soluble, ensuring better separation.

References

  • Organic Syntheses. Chloroacetonitrile Preparation and Purification. Org.[1][4][5][9][10] Synth. 1950, 30, 22.[9] [Link]

  • Google Patents.
  • Reisner, D. B.; Horning, E. C. Chloroacetonitrile.[2][9][11][12] Organic Syntheses, Coll.[9] Vol. 3, p.174 (1955). [Link]

Sources

Optimization

optimizing base and solvent choice for O-alkylation of 2-ethoxyphenol

Welcome to the Technical Support Center for the O-alkylation of 2-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the O-alkylation of 2-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this common synthetic transformation. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the O-alkylation of 2-ethoxyphenol?

The most critical initial step is the efficient deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. The pKa of 2-ethoxyphenol is approximately 10.1.[1][2][3] Therefore, a base with a conjugate acid pKa significantly higher than 10.1 is required to ensure complete formation of the nucleophilic phenoxide ion. Incomplete deprotonation is a common cause of low reaction yields.[4]

Q2: Which base should I choose for the O-alkylation of 2-ethoxyphenol?

The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions. Here is a summary of common bases and their suitability:

BasepKa of Conjugate AcidSuitability for 2-Ethoxyphenol (pKa ≈ 10.1)
Sodium Bicarbonate (NaHCO₃)~10.3Marginal, may result in incomplete deprotonation and low yields.[4]
Potassium Carbonate (K₂CO₃)~10.3A mild and commonly used base, effective in polar aprotic solvents like acetone or acetonitrile.
Sodium Hydroxide (NaOH)~15.7A strong and cost-effective base, suitable for many applications.[5]
Potassium Hydroxide (KOH)~15.7Similar in strength to NaOH, sometimes preferred for its higher solubility in certain organic solvents.
Sodium Hydride (NaH)~35A very strong, non-nucleophilic base for less reactive alkylating agents. Requires strictly anhydrous conditions.[4][6]

For most primary alkyl halides, potassium carbonate or sodium hydroxide are sufficient. For less reactive alkylating agents, sodium hydride can be employed, but with greater precautions due to its reactivity with water.[4][6]

Q3: What is the best solvent for the O-alkylation of 2-ethoxyphenol?

Polar aprotic solvents are generally the best choice for promoting O-alkylation.[4][7] These solvents solvate the cation of the base but leave the phenoxide anion relatively free and highly nucleophilic. Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and favoring the undesired C-alkylation side reaction.[7]

SolventTypeDielectric Constant (ε)Suitability
AcetonePolar Aprotic21Good
Acetonitrile (MeCN)Polar Aprotic37.5Excellent
N,N-Dimethylformamide (DMF)Polar Aprotic38Excellent, but higher boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Excellent, but very high boiling point.
Tetrahydrofuran (THF)Polar Aprotic7.5Good, especially with stronger bases like NaH.[6]
Ethanol (EtOH)Polar Protic24.3Not recommended, can lead to C-alkylation.[7]
Water (H₂O)Polar Protic78.5Not recommended, can lead to C-alkylation and hydrolysis of the alkylating agent.[7]

Q4: Can I use a secondary or tertiary alkyl halide for the O-alkylation of 2-ethoxyphenol?

It is highly discouraged to use secondary and especially tertiary alkyl halides. The O-alkylation of phenols proceeds via an Sₙ2 mechanism.[8] Secondary and tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, leading to the formation of alkenes as major byproducts and significantly reducing the yield of the desired ether.[4][8] Always opt for a primary alkyl halide or a methyl halide for the best results.[4][8]

Troubleshooting Guide

Problem 1: My reaction is not working, and I am recovering only my starting material (2-ethoxyphenol).

This issue almost always points to a failure in generating the 2-ethoxyphenoxide nucleophile.

  • Insufficient Base Strength: Your chosen base may be too weak to deprotonate the 2-ethoxyphenol effectively.

    • Solution: Switch to a stronger base. If you are using sodium bicarbonate, consider moving to potassium carbonate or sodium hydroxide.[4]

  • Wet Reagents or Solvents: If you are using a highly reactive base like sodium hydride, any trace of water will quench the base, preventing deprotonation.

    • Solution: Ensure your solvent is anhydrous and that your glassware was properly dried before use.[6]

Problem 2: My reaction yield is low, and I have a mixture of products.

Low yields with product mixtures often indicate competing side reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the ortho/para positions of the aromatic ring.[7]

    • Solution: The choice of solvent is critical here. To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[7] Protic solvents like water or ethanol will favor C-alkylation.[7]

  • Elimination (E2) Reaction: If you are using a sterically hindered or a non-primary alkyl halide, you will likely form an alkene byproduct.

    • Solution: Use a primary alkyl halide. If your desired product requires a secondary or tertiary alkyl group attached to the oxygen, consider a different synthetic strategy.[4]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Typical conditions range from 50-100 °C for 1-8 hours.

Problem 3: I am observing the formation of multiple alkylated products.

This could be due to the reactivity of the product or impurities.

  • Dialkylation: While less common for the phenolic oxygen, if there are other nucleophilic sites in your molecule, they may also be alkylated.

    • Solution: Use a stoichiometric amount of the alkylating agent.

  • Reaction with Impurities: Ensure the purity of your starting materials.

Experimental Protocols

General Protocol for O-Alkylation of 2-Ethoxyphenol with Potassium Carbonate in Acetonitrile
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10 volumes).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the primary alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for O-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an effective method for O-alkylation, especially when dealing with heterogeneous reaction mixtures.[9][10]

  • In a round-bottom flask, combine 2-ethoxyphenol (1.0 eq.), the primary alkyl halide (1.1 eq.), and a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a strong base, such as 50% NaOH.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).

  • Stir the biphasic mixture vigorously at a suitable temperature (e.g., 60-80°C) and monitor the reaction.

  • Upon completion, cool the mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Reaction Scheme: O- vs. C-Alkylation

G cluster_0 Deprotonation cluster_1 Alkylation 2-Ethoxyphenol 2-Ethoxyphenoxide 2-Ethoxyphenol->2-Ethoxyphenoxide + Base - HB Base Base O_Alkylated_Product O-Alkylated Product 2-Ethoxyphenoxide->O_Alkylated_Product + R-X (Polar Aprotic Solvent) C_Alkylated_Product C-Alkylated Product 2-Ethoxyphenoxide->C_Alkylated_Product + R-X (Protic Solvent) Alkyl_Halide R-X

Caption: General scheme for the O- and C-alkylation of 2-ethoxyphenol.

Troubleshooting Flowchart

G cluster_No_Reaction Troubleshooting: No Reaction cluster_Mixture Troubleshooting: Mixture of Products Start Reaction Start Check_Completion Reaction Complete? Start->Check_Completion No_Reaction No Reaction/ Low Conversion Check_Completion->No_Reaction No Mixture_of_Products Mixture of Products Check_Completion->Mixture_of_Products Low Yield Successful_Reaction Successful Reaction/ High Yield Check_Completion->Successful_Reaction Yes Check_Base Check Base Strength (pKa of conj. acid > 12) No_Reaction->Check_Base Check_Anhydrous Ensure Anhydrous Conditions (if using NaH) No_Reaction->Check_Anhydrous Check_Solvent Use Polar Aprotic Solvent (MeCN, DMF) to favor O-Alkylation Mixture_of_Products->Check_Solvent Check_Alkyl_Halide Use Primary Alkyl Halide to avoid E2 Mixture_of_Products->Check_Alkyl_Halide

Caption: A troubleshooting flowchart for the O-alkylation of 2-ethoxyphenol.

References

  • PharmaXChange.info. (2011, April 9).
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ResearchGate. (2026, January 18). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • pka_bases.cdx. (n.d.).
  • PTC Organics, Inc. (n.d.).
  • CRDEEP Journals. (n.d.).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Scribd. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). Cas 94-71-3,2-Ethoxyphenol.
  • Zhishang Chemical. (n.d.). 2-Ethoxyphenol CAS 94-71-3.
  • ChemicalBook. (n.d.). 2-Ethoxyphenol manufacturers and suppliers in india.

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-ethoxyphenoxy)acetonitrile

The core principle of this guide is risk mitigation. 2-(2-ethoxyphenoxy)acetonitrile possesses an acetonitrile functional group, which is the primary driver of its hazard profile.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. 2-(2-ethoxyphenoxy)acetonitrile possesses an acetonitrile functional group, which is the primary driver of its hazard profile. Acetonitrile and related compounds are classified as flammable and toxic, with the potential to release cyanide under certain conditions, such as metabolism in the body or combustion.[1][2][3] Therefore, all handling and disposal operations must be conducted with the utmost care and adherence to safety protocols.

Hazard Profile and Risk Assessment

Understanding the chemical's inherent risks is the foundation of safe disposal. The hazard profile is inferred from its functional groups:

  • Acetonitrile Moiety (-CH₂CN): This group is responsible for the compound's primary toxicological concerns. Exposure via inhalation, skin contact, or ingestion can lead to symptoms of cyanide poisoning, which may include headache, dizziness, nausea, and in severe cases, collapse and death.[1][2] It also classifies the compound as a flammable liquid.[4][5]

  • Aromatic Ether Moiety: The ethoxyphenoxy group contributes to the compound's organic nature but does not introduce hazards beyond those typical of such structures.

Key Precautionary Principle: Until specific toxicological data becomes available, 2-(2-ethoxyphenoxy)acetonitrile must be handled as a hazardous substance with acute toxicity (harmful if swallowed, in contact with skin, or inhaled), and as a flammable liquid.[4][6]

Reference Safety Data for Acetonitrile

To provide a quantitative basis for risk assessment, the following table summarizes key safety parameters for the parent compound, acetonitrile. These values should be considered the minimum standard for safety when handling 2-(2-ethoxyphenoxy)acetonitrile.

ParameterValueSource
Flash Point 2°C (35.6°F)[7]
Explosive Limits 3% - 16% (by volume in air)[1][7]
Autoignition Temp. 524°C (975°F)[1]
OSHA PEL (8-hr TWA) 40 ppm[1]
NIOSH REL (10-hr TWA) 20 ppm[1]
ACGIH TLV (8-hr TWA) 20 ppm[1]

Standard Operating Procedure for Waste Disposal

Proper disposal is a multi-step process that begins at the point of waste generation. Adherence to this workflow is critical to prevent accidental exposure and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

All waste streams containing 2-(2-ethoxyphenoxy)acetonitrile, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), must be treated as hazardous waste.

  • Perform all work in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Designate a specific waste container for 2-(2-ethoxyphenoxy)acetonitrile and related non-halogenated organic nitrile waste.

  • NEVER mix this waste with incompatible chemicals. Violent reactions can occur with strong oxidizing agents.[1] Mixing with strong acids or bases can potentially lead to the accelerated release of toxic vapors.[1]

Step 2: Container Management and Labeling

Proper containment is essential for safe storage and transport.

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a tight-fitting, leak-proof cap.[9]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste tag. The label must include:

    • The full chemical name: "2-(2-ethoxyphenoxy)acetonitrile" and any other constituents.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., Flammable, Toxic, Irritant).

    • The date of accumulation.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[10][11]

Step 3: Temporary Storage (Satellite Accumulation)

Waste containers must be stored safely pending pickup by your institution's environmental health and safety (EHS) department.

  • Storage Location: Store the sealed container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition like heat, sparks, or open flames.[10][11][12]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[10]

  • Grounding: For transfers of large quantities, ensure containers are properly grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[5][12][13]

Step 4: Final Disposal

The final disposal of this chemical waste must be handled by trained professionals.

  • Contact EHS: Arrange for pickup of the waste container through your institution's EHS or hazardous waste disposal program.

  • Method of Disposal: The standard and required method for disposing of flammable and toxic organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] This process ensures the complete destruction of the chemical into less harmful components under controlled conditions.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to minimize harm.

Small Spill Contained Within a Fume Hood
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves (butyl or Viton/butyl are recommended for acetonitrile).[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5][8][14]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[5][12]

  • Decontaminate: Wipe the spill area with a cloth, first with a suitable solvent (like ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Report: Report the incident to your supervisor and EHS office.

Personal Exposure Protocol
Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][15]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Ingestion DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

In all cases of exposure, provide the attending medical personnel with the name of the chemical. The metabolism of acetonitrile compounds may release cyanide, and symptoms can be delayed.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-ethoxyphenoxy)acetonitrile waste.

G cluster_0 Waste Lifecycle cluster_1 Safety Overlays Start Waste Generated (in Fume Hood) Segregate Segregate Waste (Non-Halogenated Nitriles) Start->Segregate Is waste pure or mixed? PPE Wear Appropriate PPE Start->PPE Container Select & Label Compatible Container Segregate->Container Contains only compatible chemicals Incompatible Check for Incompatibles (Acids, Oxidizers) Segregate->Incompatible Store Store in Satellite Accumulation Area Container->Store Container sealed EHS Arrange EHS Pickup Store->EHS Container full or >6 months old SpillKit Spill Kit Accessible Store->SpillKit Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate Professional Disposal

Caption: Workflow for the safe disposal of 2-(2-ethoxyphenoxy)acetonitrile waste.

References

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • ACETONITRILE. Environmental Protection Authority New Zealand. [Link]

  • Acetonitrile - Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd. [Link]

  • SAFETY DATA SHEET - 2-(4-Methoxyphenoxy)acetonitrile. Thermo Fisher Scientific. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • SDS-Acetonitrile. Azer Scientific. [Link]

  • SAFETY DATA SHEET - Acetonitrile. Science Interactive. [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

  • SAFETY DATA SHEET Acetonitrile. MilliporeSigma. [Link]

  • Acetonitrile - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Safety Data Sheet: acetonitrile. Chemos GmbH&Co.KG. [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET. G.J. Chemical Company. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxyphenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxyphenoxy)acetonitrile
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